Cycloastragenol

Vue d'ensemble

Description

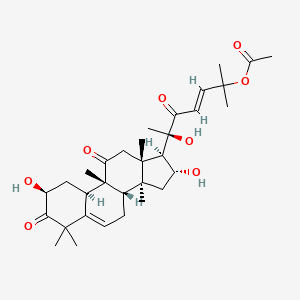

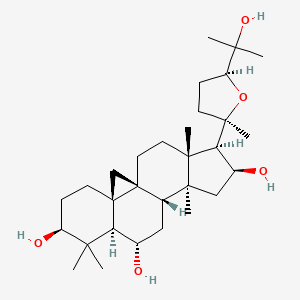

Cycloastragenol (CAG) is a tetracyclic triterpenoid isolated from various legume species in the genus Astragalus . It is purported to have telomerase activation activity . A preliminary in vitro study on human CD4 and CD8 T cells found that cycloastragenol may moderately increase telomerase activity and inhibit the onset of cellular senescence .

Synthesis Analysis

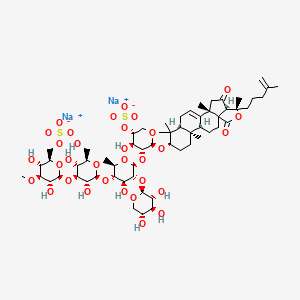

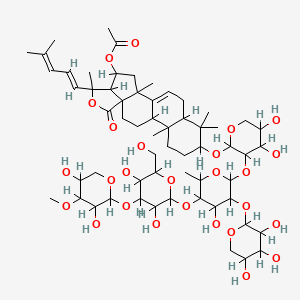

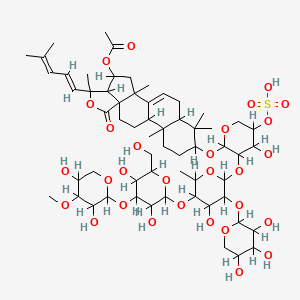

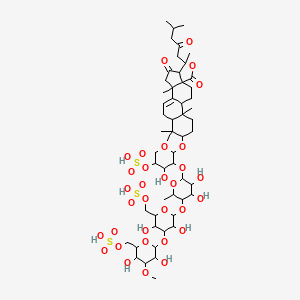

CAG can be prepared by hydrolysis of astragaloside IV (ASI) using three methods: acid hydrolysis, enzymatic hydrolysis, and Smith degradation . The structure of CAG has been modified by chemical modification and microbial transformation, and many modification products have been obtained .Molecular Structure Analysis

CAG has a molecular formula of C30H50O5 and a molecular weight of 490.72 . It is a tetracyclic triterpenoid compound and a secondary metabolite isolated from Astragalus membranaceus .Chemical Reactions Analysis

CAG can be prepared by hydrolysis of astragaloside IV (ASI) using three methods: acid hydrolysis, enzymatic hydrolysis, and Smith degradation . In addition, the structure of CAG has been modified by chemical modification and microbial transformation .Physical And Chemical Properties Analysis

CAG has a molecular formula of C30H50O5 and a molecular weight of 490.72 . It is more lipid-soluble and more easily absorbed transdermally compared to ASI . It has been shown that encapsulation of CAG in phospholipid vesicles enhances the transport and delivery across the skin barrier .Applications De Recherche Scientifique

Anti-Aging and Senolytic Activity

Cycloastragenol (CAG) has been identified as a novel senolytic agent that can induce apoptosis in senescent cells, thereby potentially delaying age-related symptoms and restoring physical function in aged organisms . It selectively kills senescent cells by inducing apoptosis, which is associated with the inhibition of Bcl-2 antiapoptotic family proteins and the PI3K/AKT/mTOR pathway .

Neurodegenerative Diseases

CAG regulates oxidative stress, neurotrophic dysfunctions, neuroinflammation, and apoptotic cell death in neurodegenerative conditions . It has shown effects against amyloid-beta-induced oxidative stress and neurogenic dysfunction in Alzheimer’s disease models .

Cardiovascular Health

CAG has demonstrated inhibitory effects on abdominal aortic aneurysm (AAA), a degenerative disease affecting cardiovascular health . It suppresses inflammation, oxidation, and vascular smooth muscle cell phenotype switch, and decreases the activation of the ERK/JNK signaling pathway .

Immune System Enhancement

Research indicates that CAG enhances the antitumor immunity of CD8 T cells by inhibiting MHC-I degradation . It also activates telomerase and promotes T lymphocyte proliferation, which are crucial components of the adaptive immune system .

Cancer Treatment

CAG has been found to enhance antitumor immunity and inhibit tumor growth in vivo . It promotes the presentation of tumor cell-surface antigens and enhances the killing function of CD8+ T cells . Additionally, it has shown an antitumor effect in colon cancer cells via p53 activation .

Metabolic Disorders

CAG improves lipid metabolism, which could be beneficial in treating metabolic disorders . It reduces high-fat diet-induced lipid accumulation in the liver and lowers blood glucose levels, serum triglyceride levels, and hepatic bile acids .

Skin Care

CAG improves skin fitness, wound healing, and fur recovery in elderly mice . It has been used as an active ingredient in topical cosmetic products and is considered effective for wound healing both in vitro and in vivo .

Telomere Extension

CAG may activate an enzyme called telomerase, which can extend the length of telomeres in certain cell types, potentially slowing down the aging process at the cellular level .

Mécanisme D'action

Mode of Action

Cycloastragenol interacts with its targets to induce significant changes. It activates telomerase, leading to the elongation of telomeres . This process decreases the percentage of critically short telomeres and DNA damage in the cell . In addition, cycloastragenol binds to cathepsin B, inhibiting the lysosomal degradation of MHC-I and promoting the aggregation of MHC-I to the cell membrane . This boosts the presentation of the tumor antigen .

Biochemical Pathways

Cycloastragenol affects several biochemical pathways. It is associated with the inhibition of Bcl-2 antiapoptotic family proteins and the PI3K/AKT/mTOR pathway . These pathways are involved in cell survival and proliferation, and their inhibition leads to the induction of apoptosis in senescent cells . Additionally, cycloastragenol has been found to regulate oxidative stress, neurotrophic processes, neuroinflammation, and apoptotic cell death .

Pharmacokinetics

Cycloastragenol is absorbed through the intestinal epithelium via passive diffusion and undergoes first-pass hepatic metabolism . Compared with astragaloside IV, cycloastragenol is more lipid-soluble and more easily absorbed transdermally . Encapsulation of cycloastragenol in phospholipid vesicles enhances the transport and delivery across the skin barrier, making it more bioavailable for transdermal absorption .

Result of Action

The molecular and cellular effects of cycloastragenol’s action are profound. It selectively kills senescent cells by inducing apoptosis . This process is associated with the inhibition of Bcl-2 antiapoptotic family proteins and the PI3K/AKT/mTOR pathway . Cycloastragenol treatment also suppresses the development of the senescence-associated secretory phenotype (SASP) in senescent cells, thereby inhibiting cell migration mediated by the SASP .

Action Environment

The action, efficacy, and stability of cycloastragenol can be influenced by environmental factors. For instance, the preparation of cycloastragenol can be carried out by hydrolysis of astragaloside IV using three methods: acid hydrolysis, enzymatic hydrolysis, and Smith degradation . The choice of method can affect the yield and purity of cycloastragenol. Furthermore, the bioavailability of cycloastragenol can be enhanced by encapsulating it in phospholipid vesicles, which can be a practical approach to make it more bioavailable for transdermal absorption in different environmental conditions .

Propriétés

IUPAC Name |

(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENNXORDXYGDTP-UOUCMYEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029686 | |

| Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloastragenol | |

CAS RN |

78574-94-4, 84605-18-5 | |

| Record name | Cycloastragenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78574-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloastragenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078574944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOASTRAGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X37D9F2L0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B1669313.png)

![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1669317.png)